diethyl 2-(4-isopropoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
Description
Diethyl 2-(4-isopropoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a thienopyridine derivative featuring a 4-isopropoxybenzamido substituent at position 2 and diethyl ester groups at positions 3 and 6. Similar compounds are synthesized via a multi-step process:
- Core Formation: Condensation of tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur to form the 2-amino-thieno[2,3-c]pyridine intermediate .
- Functionalization: Subsequent coupling of the amine group with an appropriate acylating agent (e.g., 4-isopropoxybenzoyl chloride) to introduce the amide substituent .
Properties
IUPAC Name |
diethyl 2-[(4-propan-2-yloxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O6S/c1-5-29-22(27)19-17-11-12-25(23(28)30-6-2)13-18(17)32-21(19)24-20(26)15-7-9-16(10-8-15)31-14(3)4/h7-10,14H,5-6,11-13H2,1-4H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORYYZKDQPJVGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC=C(C=C3)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(4-isopropoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-c]pyridine core, followed by the introduction of the diethyl ester and 4-isopropoxybenzamido groups. Common reagents used in these reactions include ethyl chloroformate, isopropyl alcohol, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(4-isopropoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.
Reduction: Reduction reactions can remove oxygen-containing groups or introduce hydrogen atoms, modifying the compound’s properties.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can result in a wide range of derivatives with varying functional groups.
Scientific Research Applications
Chemistry
In chemistry, diethyl 2-(4-isopropoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with enhanced properties.
Biology
Biologically, this compound may exhibit activity against various biological targets, making it a candidate for drug discovery and development. Researchers investigate its interactions with enzymes, receptors, and other biomolecules to understand its potential therapeutic effects.
Medicine
In medicine, this compound could be explored for its potential as a pharmaceutical agent. Its ability to interact with specific molecular targets may lead to the development of new treatments for diseases such as cancer, inflammation, and infectious diseases.
Industry
Industrially, this compound may find applications in the development of new materials with specific properties. Its unique structure can be leveraged to create polymers, coatings, and other materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of diethyl 2-(4-isopropoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, and other proteins that play key roles in cellular processes. By binding to these targets, the compound can modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations
The substituent at position 2 significantly impacts molecular interactions and applications. Key analogs include:
Key Observations :
- Amino vs. Amido vs. Schiff Base: Trimethoxyphenylamino (3g) and Schiff base (2a) derivatives exhibit antitubulin or antioxidant activities, respectively, suggesting the target compound’s amido group may similarly modulate bioactivity .
- Steric Effects : Bulky substituents (e.g., tert-butyl in 2a) reduce crystallinity, lowering melting points compared to smaller groups (e.g., methyl in 3c) .
Ester Group Modifications
Ester groups influence solubility and metabolic stability:
Key Observations :
- tert-Butyl Esters : Provide steric protection against enzymatic degradation, increasing stability .
Q & A
Q. What are the critical steps and analytical methods for synthesizing this compound?
The synthesis involves a multi-step process:
- Step 1 : Cyclocondensation of ethyl cyanoacetate with 4-oxopiperidine derivatives under reflux in ethanol/methanol with morpholine as a catalyst, yielding the thienopyridine core (66–84% yields) .
- Step 2 : Amidation of the amino group with 4-isopropoxybenzoyl chloride in dichloromethane (DCM) using a base like triethylamine .
- Purification : Crystallization with ethyl ether or column chromatography . Key Analytical Methods :
- 1H/13C NMR for structural confirmation (e.g., δ 2.80–4.52 ppm for protons on the thienopyridine core) .
- Mass spectrometry (ESI) to verify molecular weight (e.g., [M+1]+ = 285–299) .
- HPLC to monitor reaction progress and purity (>95%) .
Table 1 : Synthesis Conditions for Analogous Thienopyridine Derivatives
| Step | Reagents/Conditions | Yield | Characterization | Reference |
|---|---|---|---|---|
| Core Formation | Ethyl cyanoacetate, 4-oxopiperidine, morpholine | 66–84% | NMR, MS | |
| Amidation | 4-Substituted benzoyl chloride, DCM, base | ~70% | HPLC, IR |
Q. Which spectroscopic techniques are essential for structural characterization?
- 1H/13C NMR : Identifies proton environments (e.g., δ 4.11–4.42 ppm for ester groups) and carbon backbone .
- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for esters) .
- UV-Vis : Detects electronic transitions in the thienopyridine core (λmax ~250–300 nm) .
- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., observed vs. calculated mass error <5 ppm) .
Q. How can researchers ensure compound purity and reproducibility?
- Chromatographic Methods : Use HPLC with a C18 column (acetonitrile/water gradient) to achieve >95% purity .
- Recrystallization : Optimize solvent systems (e.g., ethyl ether/methanol) for high-purity crystals .
- Batch Consistency : Monitor reaction parameters (temperature, solvent ratios) and validate with triplicate runs .
Advanced Research Questions
Q. How to optimize reaction conditions for improved yield and scalability?
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for amidation to enhance solubility .
- Catalyst Optimization : Replace morpholine with DMAP (4-dimethylaminopyridine) to accelerate cyclocondensation .
- Flow Chemistry : Implement continuous flow systems for exothermic steps to improve safety and scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
